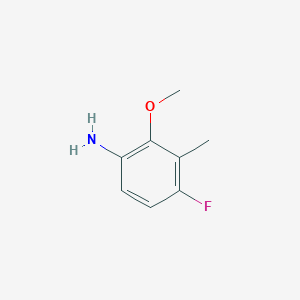

4-Fluoro-2-methoxy-3-methylaniline

Description

Strategic Positional Isomerism in Fluorinated Aniline (B41778) Derivatives

The inherent electronic nature of the amino group in aniline directs incoming electrophiles to the ortho and para positions, which makes the synthesis of meta-substituted anilines a significant challenge. tohoku.ac.jp Researchers have therefore focused on developing novel synthetic methods, including transition-metal-catalyzed C-H activation, to achieve specific substitution patterns that are not accessible through traditional electrophilic substitution reactions. tohoku.ac.jp The position of the fluorine atom and other substituents influences the electron distribution within the aromatic ring, which in turn affects the molecule's acidity, basicity, and suitability for subsequent chemical transformations. nih.gov For instance, an ortho-substituent can create steric hindrance that forces the amino group's lone pair of electrons out of conjugation with the benzene (B151609) ring, thereby deactivating the ring toward electrophilic attack. acs.org

Significance of Methoxy (B1213986) and Methyl Substituents in Aromatic Systems

The methoxy (–OCH₃) and methyl (–CH₃) groups attached to the aromatic ring of 4-Fluoro-2-methoxy-3-methylaniline each play a distinct and significant role in modulating its chemical character.

The methoxy group is generally considered an activating group in electrophilic aromatic substitution. libretexts.orgmsu.edu Through resonance, its oxygen atom donates a lone pair of electrons to the aromatic system, increasing the electron density of the ring, particularly at the ortho and para positions. libretexts.orgmsu.eduwikipedia.org This electron-donating effect significantly increases the rate of electrophilic substitution compared to unsubstituted benzene. libretexts.orgmsu.edu Furthermore, the methoxy group is a non-lipophilic substituent that can participate in diverse molecular interactions. tandfonline.com Its oxygen atom can act as a hydrogen bond acceptor, while the methyl portion can engage in van der Waals interactions. tandfonline.com The bent geometry of the methoxy group may also allow it to fit advantageously into the intricate pockets of proteins. tandfonline.com

The methyl group is an alkyl substituent that also activates the aromatic ring. libretexts.orgmsu.edu It donates electron density through an inductive effect, which increases the nucleophilicity of the benzene ring and makes it more reactive toward electrophiles. msu.edu The combination of these substituents—the electron-donating methoxy and methyl groups alongside the electron-withdrawing fluorine atom—creates a unique electronic environment on the aniline ring, enabling fine-tuned reactivity and providing a scaffold for the synthesis of complex target molecules.

Research Objectives and Interdisciplinary Relevance of this compound

The specific arrangement of fluoro, methoxy, and methyl groups on the aniline core makes this compound a compound of significant interest for several research objectives, primarily within the field of organic synthesis and medicinal chemistry. Substituted anilines are foundational materials for creating a wide range of organic compounds. wisdomlib.org

The interdisciplinary relevance of this compound is highlighted by the applications of structurally similar molecules. For example, related nitroaniline derivatives, such as 4-fluoro-2-methoxy-5-nitroaniline (B580436), have been identified as crucial intermediates in the synthesis of advanced pharmaceutical agents, including anticancer drugs. chemicalbook.comchemicalbook.compharmaffiliates.com This indicates that this compound likely serves as a valuable building block for the development of new therapeutic agents. Its multifunctionality allows for a variety of chemical modifications, making it an ideal starting point for constructing complex molecular architectures designed to interact with specific biological targets. The strategic placement of its substituents is intended to optimize the pharmacokinetic and pharmacodynamic properties of the final drug candidates.

Structure

3D Structure

Properties

Molecular Formula |

C8H10FNO |

|---|---|

Molecular Weight |

155.17 g/mol |

IUPAC Name |

4-fluoro-2-methoxy-3-methylaniline |

InChI |

InChI=1S/C8H10FNO/c1-5-6(9)3-4-7(10)8(5)11-2/h3-4H,10H2,1-2H3 |

InChI Key |

ZMGAIUCCXZTYCK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1OC)N)F |

Origin of Product |

United States |

Chemical Reactivity, Reaction Mechanisms, and Derivatization Strategies of 4 Fluoro 2 Methoxy 3 Methylaniline

Reactivity of the Aromatic Amino Group

The primary amino group attached to the benzene (B151609) ring is the most reactive site on 4-Fluoro-2-methoxy-3-methylaniline, participating in a variety of fundamental organic transformations. Its reactivity is modulated by the electronic effects of the fluoro, methoxy (B1213986), and methyl substituents on the ring.

Nucleophilic Reactivity and Salt Formation

As a basic compound, this compound readily reacts with acids to form the corresponding ammonium (B1175870) salts. This acid-base reaction is a foundational characteristic of anilines and is crucial for purification processes or for modifying the compound's solubility. For instance, treatment with hydrochloric acid would yield 4-fluoro-2-methoxy-3-methylanilinium chloride.

Acylation and Sulfonylation

The nucleophilic amino group readily undergoes acylation and sulfonylation reactions when treated with acyl halides, anhydrides, or sulfonyl chlorides. These reactions result in the formation of amides and sulfonamides, respectively.

Acylation: This transformation is often used as a protective strategy for the amino group to prevent unwanted side reactions, such as oxidation, during other synthetic steps like nitration. acs.orgresearchgate.net For example, the related compound 4-fluoro-2-methoxyaniline (B49241) can be acetylated with acetic anhydride. google.com This protection is vital in multi-step syntheses, such as in the preparation of key intermediates for pharmaceuticals. researchgate.netgoogle.com A typical procedure involves reacting the aniline (B41778) with an acylating agent, sometimes in the presence of a base or acid catalyst. google.comatlantis-press.com

Sulfonylation: The reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base yields the corresponding sulfonamides. This reaction is a common method for synthesizing sulfonamide derivatives, which are a significant class of compounds in medicinal chemistry. nih.gov The reaction of various primary and secondary amines with sulfonylating agents has been well-established. nih.gov

| Reaction | Reagent Example | Product Type | Conditions Example | Reference |

| Acylation | Acetic Anhydride | N-Arylacetamide | Acetic Acid, 90°C | google.com |

| Acylation | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | N-Arylcarbamate | Triethylamine, DMAP, 0-5°C | atlantis-press.com |

| Sulfonylation | p-Toluenesulfonyl chloride | N-Arylsulfonamide | Base (e.g., Pyridine) | nih.gov |

Alkylation and Reductive Amination

Alkylation: The amino group of this compound can be alkylated, although direct alkylation with alkyl halides can sometimes lead to overalkylation, yielding mixtures of secondary, tertiary, and even quaternary ammonium salts.

Reductive Amination: A more controlled and widely used method for N-alkylation is reductive amination. researchgate.netthieme-connect.com This two-step, one-pot process involves the initial reaction of the aniline with an aldehyde or ketone to form an imine (or enamine) intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. researchgate.netmdpi.com Common reducing agents for this transformation include sodium borohydride (B1222165), sodium cyanoborohydride, or borane (B79455) complexes. thieme-connect.commdpi.comrsc.org For example, the N,N-dimethylation of a similar aniline, 3-methoxy-4-methylaniline, has been achieved using paraformaldehyde and sodium cyanoborohydride. rsc.org This method is highly efficient for creating specific C-N bonds. researchgate.net

Diazo and Coupling Reactions

The primary aromatic amino group of this compound can be converted into a diazonium salt, a highly versatile intermediate in organic synthesis. masterorganicchemistry.com

Diazotization: Treatment of the aniline with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid at low temperatures (0–5 °C), yields an aryl diazonium salt (Ar-N₂⁺Cl⁻). masterorganicchemistry.comscispace.com

Coupling Reactions: The resulting diazonium salt is an excellent electrophile and can react with activated aromatic compounds (phenols or other anilines) in electrophilic aromatic substitution reactions known as diazo coupling. jncollegeonline.co.in This reaction forms azo compounds (Ar-N=N-Ar'), which are often highly colored and used as dyes. scispace.comjncollegeonline.co.in Substitution typically occurs at the para-position of the coupling partner. jncollegeonline.co.in

Furthermore, diazonium salts are valuable precursors in Sandmeyer and related reactions, where the diazonium group (-N₂⁺) acts as an excellent leaving group and can be replaced by a wide variety of substituents, including halogens (Cl, Br), cyano (CN), and hydroxyl (OH) groups. masterorganicchemistry.com They can also be used in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, providing an alternative to aryl halides. rsc.orgacs.org

Role of Fluoro and Methoxy Substituents in Directing Aromatic Reactions

The substituents on the aniline ring—fluoro, methoxy, and methyl—play a critical role in influencing the molecule's reactivity, not only at the amino group but also when the entire molecule acts as a nucleophile in reactions like nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr) on Activated Aryl Halides

In a nucleophilic aromatic substitution (SNAr) reaction, this compound can act as the nucleophile, attacking an electron-deficient aromatic ring and displacing a leaving group (typically a halide). The reaction rate and success depend on both the electrophilicity of the aryl halide substrate and the nucleophilicity of the aniline.

In a documented example, the related compound 4-fluoro-2-methoxy-5-nitroaniline (B580436) was used as a nucleophile to displace a chlorine atom from a substituted pyrimidine (B1678525) ring, demonstrating the viability of such anilines in SNAr reactions. nih.gov The reaction was facilitated by an acid catalyst (TsOH) in ethanol (B145695) at elevated temperatures. nih.gov

| Aniline Derivative (Nucleophile) | Electrophile | Leaving Group | Conditions | Product Type | Reference |

| 4-fluoro-2-methoxy-5-nitroaniline | 4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivative | Cl | TsOH, EtOH, 90°C | N-Aryl-pyrimidin-4-amine | nih.gov |

This reactivity highlights the compound's utility in constructing complex molecules, where it can be coupled with various activated heterocyclic or aromatic systems to build larger molecular scaffolds.

Influence on Electrophilic Aromatic Substitution Regioselectivity

The regioselectivity of electrophilic aromatic substitution (EAS) on the this compound ring is governed by the combined electronic and steric effects of its three substituents: the amino (-NH₂), methoxy (-OCH₃), and fluoro (-F) groups, along with the methyl (-CH₃) group.

Activating and Directing Effects: The amino and methoxy groups are potent activating groups and ortho-, para-directors due to their ability to donate electron density to the benzene ring through resonance. libretexts.orglibretexts.org The lone pairs on the nitrogen and oxygen atoms stabilize the arenium ion intermediate, particularly when the electrophile attacks the positions ortho and para to them. libretexts.orglibretexts.org The methyl group is a weakly activating group, also directing ortho and para. In contrast, the fluorine atom is a deactivating group due to its high electronegativity, which withdraws electron density via the inductive effect. libretexts.org However, like other halogens, it is an ortho-, para-director because its lone pairs can participate in resonance stabilization of the intermediate carbocation. libretexts.orglibretexts.org

Predicting the Position of Substitution: When multiple substituents are present, the most powerful activating group generally dictates the position of substitution. masterorganicchemistry.com In this compound, the amino group is the strongest activating group, followed by the methoxy group. Therefore, electrophilic attack is most likely to occur at positions ortho or para to the amino group.

The positions on the ring are C1 (with the amino group), C2 (methoxy), C3 (methyl), C4 (fluoro), C5, and C6.

The position para to the amino group (C4) is already substituted with fluorine.

The positions ortho to the amino group are C2 and C6. C2 is blocked by the methoxy group.

Therefore, the most likely position for electrophilic substitution is C6 .

The methoxy group at C2 directs ortho (C1, C3) and para (C5). The methyl group at C3 directs ortho (C2, C4) and para (C6). The fluorine at C4 directs ortho (C3, C5) and para (C1).

Considering the synergistic directing effects, the C6 position is strongly favored as it is ortho to the powerful amino director and para to the methyl director. The C5 position is also activated, being para to the methoxy group and ortho to the fluorine. However, the influence of the dominant amino group makes C6 the most probable site for substitution. For instance, nitration of similarly substituted anilines, such as 4-fluoro-2-methoxyaniline, often occurs at the position ortho to the amino group and meta to the methoxy group, which would correspond to the C5 position in the title compound. chemicalbook.comgoogle.comsfdchem.com

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Directing Effect |

| Amino (-NH₂) | C1 | Strongly Activating | Ortho, Para |

| Methoxy (-OCH₃) | C2 | Activating | Ortho, Para |

| Methyl (-CH₃) | C3 | Weakly Activating | Ortho, Para |

| Fluoro (-F) | C4 | Deactivating (Inductive) | Ortho, Para (Resonance) |

Oxidation and Reduction Pathways of this compound

Oxidation: The amino group of this compound is susceptible to oxidation. The specific products formed depend on the oxidizing agent and reaction conditions. Mild oxidation can lead to the formation of colored polymeric materials, a common reaction for anilines. Stronger oxidation can result in the formation of quinone-imine intermediates.

A significant oxidation reaction for primary aromatic amines like this compound is diazotization . This involves treating the amine with a source of nitrous acid (e.g., sodium nitrite in the presence of a strong acid like HCl) at low temperatures (0–5 °C). sci-hub.ruacs.org This reaction converts the primary amino group into a diazonium salt (-N₂⁺). These diazonium salts are highly versatile synthetic intermediates and can undergo various subsequent reactions (dediazoniation), such as the Sandmeyer reaction to introduce a wide range of functional groups. sci-hub.ruacs.org For instance, diazonium salts can be converted to fluoro derivatives, a process known as fluorodediazoniation, which is a key method for introducing fluorine into aromatic rings. researchgate.netthieme-connect.deresearchgate.net

Reduction: this compound is typically synthesized via the reduction of a corresponding nitro compound, specifically 4-fluoro-2-methoxy-3-methyl-5-nitroaniline or a related isomer. google.comnih.gov This reduction is a crucial step in many synthetic pathways that utilize this aniline. Common reducing agents for this transformation include:

Metal-acid systems: Iron (Fe) powder in the presence of an acid like hydrochloric acid (HCl) or a salt like ammonium chloride (NH₄Cl) is a widely used method. nih.gov

Catalytic hydrogenation: Hydrogen gas (H₂) with a metal catalyst such as Raney Nickel, palladium (Pd), or platinum (Pt) is an effective and clean method for this reduction. google.com

The reduction of the nitro group to an amine is a fundamental transformation in the synthesis of many aromatic compounds used in pharmaceuticals and materials science. google.comnih.gov

Advanced Derivatization for Complex Molecular Scaffolds

This compound is a valuable building block for the synthesis of various nitrogen-containing heterocyclic compounds due to the reactivity of its primary amine group.

Quinolines: Quinolines are a significant class of heterocycles with diverse biological activities. core.ac.uk They can be synthesized from anilines using several classic named reactions. The Skraup reaction, which involves reacting an aniline with glycerol, sulfuric acid, and an oxidizing agent, is a common method for producing quinolines. rsc.org The Doebner-von Miller reaction is a variation that uses α,β-unsaturated aldehydes or ketones. The Combes quinoline (B57606) synthesis involves the reaction of an aniline with a β-diketone. rsc.org While specific examples using this compound are not prevalent in the provided search results, the general applicability of these reactions to substituted anilines suggests its potential in synthesizing specifically substituted quinolines. For example, various substituted anilines are used to produce a range of quinoline derivatives. rsc.orggoogle.com Research has shown the synthesis of quinoline derivatives using 4-fluoro-3-methylaniline, indicating the feasibility of similar reactions with the methoxy-substituted analog. core.ac.uk

Indoles: Indole (B1671886) synthesis often involves reactions that form the pyrrole (B145914) ring fused to the benzene ring. The Fischer indole synthesis, which uses a phenylhydrazine (B124118) and an aldehyde or ketone, is a prominent method. chim.it this compound can be converted to its corresponding hydrazine (B178648) derivative, which can then undergo Fischer cyclization to produce a substituted indole. Other methods, like the Japp–Klingemann reaction followed by Fischer indole cyclization, have been used with similar anilines to create complex carbazole (B46965) structures, which are related to indoles. rsc.org

Pyrimidines: This aniline is used as a key intermediate in the synthesis of complex pyrimidine-based molecules. For instance, it has been reacted with substituted pyrimidines in the development of kinase inhibitors. nih.gov In these syntheses, the aniline derivative is often coupled with a pre-formed pyrimidine ring through nucleophilic aromatic substitution or other coupling reactions. For example, 4-fluoro-2-methoxy-5-nitroaniline, a precursor to the title compound, is reacted with substituted thieno[2,3-d]pyrimidines to build larger, biologically active molecules. nih.gov

Table 2: Heterocyclic Systems Derived from this compound Precursors

| Heterocyclic System | Synthetic Method | Precursor/Reactant | Reference |

| Pyrido[2,3-d]pyrimidine | Nucleophilic Aromatic Substitution | 4-fluoro-2-methoxy-5-nitroaniline | nih.gov |

| Thieno[2,3-d]pyrimidine | Nucleophilic Aromatic Substitution | 4-fluoro-2-methoxy-5-nitroaniline | nih.gov |

| Quinolines | Reductive Cyclization / Schiff Base Formation | 4-Fluoro-3-methylaniline | core.ac.uk |

The structural features of this compound and its derivatives make them suitable for incorporation into macrocyclic and polycyclic architectures, which are of interest in drug discovery and materials science.

Macrocycles: Macrocycles are large ring structures, and their synthesis often involves linking two or more reactive sites on a molecule or combining multiple molecular fragments in a cyclization step. The amino group of this compound can serve as a nucleophilic handle for attachment to other molecular scaffolds. For instance, related aniline derivatives have been incorporated into macrocyclic structures designed as kinase inhibitors. nih.govacs.org The synthesis often involves multi-step sequences where the aniline is first coupled to another fragment, and then a ring-closing reaction, such as a Buchwald-Hartwig amination or an amide bond formation, is used to form the large ring. acs.org While direct synthesis of a macrocycle using this compound was not explicitly detailed in the search results, its role as a precursor to more complex anilines used in macrocyclization is evident. For example, a related compound, 8-fluoro-7-methoxyquinolin-4-yloxy, was used in the synthesis of macrocyclic inhibitors of the hepatitis C virus. google.com

Polycyclic Structures: The formation of polycyclic aromatic compounds can be achieved by building additional rings onto the aniline scaffold. The synthesis of quinolines, indoles, and carbazoles are all examples of creating bicyclic or tricyclic systems. Further annulation reactions can lead to more complex polycyclic frameworks. For instance, the Skraup reaction can be used to synthesize phenanthrolines (a tetracyclic system) from aminoquinolines, which themselves can be derived from anilines. rsc.org The inherent reactivity of the aniline and the potential for further functionalization on the aromatic ring provide multiple avenues for the construction of elaborate polycyclic molecules.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Fluoro 2 Methoxy 3 Methylaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and coupling constants in ¹H, ¹³C, and ¹⁹F NMR spectra, along with multi-dimensional NMR experiments, the precise arrangement of atoms in 4-Fluoro-2-methoxy-3-methylaniline can be confirmed.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to each type of proton in the molecule. The aromatic region would feature signals for the two protons on the benzene (B151609) ring. The methoxy (B1213986) (-OCH₃) and methyl (-CH₃) groups would appear as sharp singlets in the aliphatic region of the spectrum. The amine (-NH₂) protons typically present as a broad singlet, the chemical shift of which can be concentration-dependent.

The aromatic protons, H-5 and H-6, are anticipated to appear as doublets due to coupling with each other and will exhibit further splitting due to coupling with the fluorine atom at the C-4 position. The methyl protons attached to the ring and the methoxy protons are not coupled to other protons, hence they appear as singlets.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| Aromatic-H (H-5, H-6) | 6.5 - 7.0 | Doublet of doublets (dd) | J(H-H) ≈ 8-9 Hz, J(H-F) ≈ 4-10 Hz |

| Amine (-NH₂) | 3.5 - 4.5 | Broad Singlet (br s) | N/A |

| Methoxy (-OCH₃) | ~3.8 | Singlet (s) | N/A |

| Methyl (-CH₃) | ~2.2 | Singlet (s) | N/A |

Note: Data are predicted based on analyses of structurally similar compounds.

Carbon (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, eight distinct signals are expected. The chemical shifts of the aromatic carbons are influenced by the attached substituents (amino, methoxy, methyl, and fluorine). The carbon atom directly bonded to the fluorine (C-4) will show a characteristic large one-bond coupling constant (¹JCF). Other carbons in the ring will show smaller two-, three-, or four-bond couplings to fluorine. The carbons of the methoxy and methyl groups will appear in the upfield region of the spectrum. The chemical shift of carbons in aromatic amines is sensitive to the electronic and steric properties of substituents. mdpi.com

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (JCF, Hz) |

|---|---|---|

| C-NH₂ (C-1) | ~132 | Small |

| C-OCH₃ (C-2) | ~148 | Small |

| C-CH₃ (C-3) | ~124 | Small |

| C-F (C-4) | ~158 | Large (¹JCF ≈ 240) |

| C-5 | ~115 | Medium (²JCF ≈ 20-25) |

| C-6 | ~118 | Small (³JCF ≈ 8-10) |

| -OCH₃ | ~56 | N/A |

| -CH₃ | ~11 | Small |

Note: Data are predicted based on analyses of structurally similar compounds, such as 4-Fluoro-2-methoxy-5-nitroaniline (B580436). acs.org

Fluorine (¹⁹F) NMR for Fluorine Environment Characterization

¹⁹F NMR is highly specific and sensitive for characterizing the environment of fluorine atoms. In this compound, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift provides information about the electronic environment of the fluorine atom. This signal will be split into a multiplet due to coupling with the neighboring aromatic protons (H-5) and the proton at a meta position (H-3 is replaced, so only H-5 coupling is significant for ortho/meta, and a smaller para coupling to the NH2 group might be observed). For a similar compound, 4-fluoro-2-methoxy-5-nitroaniline, the fluorine signal appears as a doublet of doublet of doublets, indicating complex couplings with nearby protons. acs.org A similar complex splitting is expected for the title compound.

Multi-dimensional NMR Techniques for Comprehensive Structural Assignment

To unambiguously assign all proton and carbon signals, multi-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between coupled protons, primarily showing a correlation between the aromatic protons H-5 and H-6.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons to the carbons they are directly attached to. It would definitively link the signals of H-5 and H-6 to C-5 and C-6, the methyl protons to the methyl carbon, and the methoxy protons to the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. It is crucial for assigning quaternary (non-protonated) carbons. Key correlations would include the methoxy protons to C-2, the methyl protons to C-2, C-3, and C-4, and the aromatic protons to adjacent and geminal carbons. The collective analysis of these spectra allows for a complete and confident structural elucidation. nih.gov

Vibrational Spectroscopy for Molecular Dynamics and Functional Group Identification

Vibrational spectroscopy, particularly FTIR, is used to identify the functional groups within a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound will exhibit characteristic absorption bands that confirm the presence of its key functional groups.

N-H Vibrations: As a primary aromatic amine, two distinct N-H stretching bands are expected in the region of 3300-3500 cm⁻¹, corresponding to asymmetric and symmetric stretching modes. wpmucdn.comlibretexts.org An N-H bending (scissoring) vibration is typically observed around 1600-1650 cm⁻¹. rsc.org

C-H Vibrations: Aromatic C-H stretching absorptions appear above 3000 cm⁻¹, while the aliphatic C-H stretching from the methyl and methoxy groups are found just below 3000 cm⁻¹.

C-O Vibration: A strong absorption band characteristic of an aryl-alkyl ether (Ar-O-CH₃) C-O stretching is expected in the 1200-1275 cm⁻¹ range. instanano.com

C-N Vibration: The stretching vibration for the aromatic C-N bond typically occurs in the 1250-1350 cm⁻¹ region. mdpi.com

Aromatic C=C Vibrations: Multiple bands in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon stretching vibrations within the benzene ring.

C-F Vibration: A strong C-F stretching band is expected in the 1000-1400 cm⁻¹ range.

Out-of-Plane Bending: The substitution pattern on the benzene ring can often be inferred from the C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ region. instanano.com

Table 3: Predicted FTIR Spectral Data for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch (asymmetric & symmetric) | Primary Amine | 3300 - 3500 | Medium |

| C-H Stretch (aromatic) | Aromatic Ring | > 3000 | Medium-Weak |

| C-H Stretch (aliphatic) | -CH₃, -OCH₃ | < 3000 | Medium-Weak |

| N-H Bend | Primary Amine | 1600 - 1650 | Medium-Strong |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium-Strong |

| C-N Stretch | Aromatic Amine | 1250 - 1350 | Strong |

| C-O Stretch | Aryl Ether | 1200 - 1275 | Strong |

| C-F Stretch | Fluoroaromatic | 1000 - 1400 | Strong |

Note: Wavenumbers are based on general correlation tables and data from analogous compounds. wpmucdn.cominstanano.comresearchgate.net

Fourier Transform Raman (FT-Raman) Spectroscopy

Fourier Transform Raman (FT-Raman) spectroscopy is a powerful non-destructive technique used to investigate the vibrational modes of a molecule. For this compound, an FT-Raman spectrum would provide a detailed fingerprint of the molecule's structure. The spectrum is generated by inelastic scattering of monochromatic laser light, typically in the near-infrared region to minimize fluorescence.

The expected FT-Raman spectrum would feature distinct bands corresponding to the various functional groups present in the molecule. Key vibrations would include:

Aromatic Ring Vibrations: Stretching and bending modes of the C-C bonds within the benzene ring.

Substituent Vibrations:

C-F stretching mode, characteristic of the fluorine substituent.

Stretching and bending modes associated with the methoxy (-OCH₃) group.

Vibrations from the methyl (-CH₃) group, including symmetric and asymmetric stretching and bending.

Vibrations of the aniline (B41778) amine (-NH₂) group, such as symmetric and asymmetric stretching, scissoring, and wagging modes.

Studies on similar substituted anilines, such as 4-chloro-2-methylaniline (B164923) and 4-fluoroaniline, show that the positions and intensities of these bands are sensitive to the electronic effects and steric hindrance of the substituents. researchgate.netresearchgate.net For instance, the presence of both electron-donating (methoxy, methyl, amino) and electron-withdrawing (fluoro) groups on the same ring would lead to characteristic shifts in the vibrational frequencies compared to unsubstituted aniline. researchgate.net

Vibrational Mode Assignment and Normal Coordinate Analysis

A complete understanding of the molecule's vibrational behavior requires the precise assignment of each observed band in the FT-Raman and FT-IR spectra to a specific molecular motion. This process, known as vibrational mode assignment, is complex due to the coupling of various vibrations in a molecule of this size.

To achieve accurate assignments, experimental data is typically complemented by theoretical calculations. researchgate.net Methods like Density Functional Theory (DFT) are used to calculate the optimized molecular geometry and predict the vibrational frequencies and intensities. researchgate.net A normal coordinate analysis (NCA) can then be performed, which mathematically describes the vibrations in terms of potential energy distribution (PED). The PED quantifies the contribution of individual bond stretches, angle bends, and torsions to each vibrational mode, allowing for an unambiguous assignment. researchgate.net

For this compound, this analysis would elucidate the influence of the substituents on the phenyl ring's geometry and vibrational dynamics. For example, it would detail the coupling between the C-F stretching and ring breathing modes or the interaction of the methyl and methoxy group vibrations. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Elucidation

High-Resolution Mass Spectrometry (HRMS) is an essential technique for unequivocally confirming the elemental composition of a compound. It measures the mass-to-charge ratio (m/z) of ions with very high precision (typically to four or more decimal places). For this compound (molecular formula: C₈H₁₀FNO), HRMS provides an exact mass measurement that can distinguish it from other compounds with the same nominal mass.

While experimental HRMS data is not widely published, predicted values for various adducts of the molecule can be calculated. uni.lu These predictions are crucial for identifying the molecular ion peak in an experimental spectrum.

Table 1: Predicted HRMS Data for this compound Adducts uni.lu Interactive data table. Click on headers to sort.

| Adduct Ion | Predicted m/z |

|---|---|

| [M+H]⁺ | 156.08193 |

| [M+Na]⁺ | 178.06387 |

| [M+K]⁺ | 194.03781 |

Beyond molecular formula confirmation, mass spectrometry elucidates the fragmentation pattern of the molecule under ionization. This pattern provides valuable structural information as the molecule breaks apart in a predictable manner. Expected fragmentation pathways for this compound would likely involve the loss of small neutral molecules or radicals, such as:

Loss of a methyl radical (•CH₃) from the methoxy group.

Loss of formaldehyde (B43269) (CH₂O) from the methoxy group.

Cleavage of the C-N bond.

Analyzing these fragments helps to piece together the molecular structure, confirming the connectivity of the atoms.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction Analysis

To perform this analysis, a suitable single crystal of this compound must first be grown. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is analyzed. The analysis yields a detailed electron density map from which the exact position of each atom in the crystal lattice can be determined.

The resulting structural model provides precise data on:

Bond lengths: The distances between bonded atoms (e.g., C-C, C-N, C-O, C-F).

Bond angles: The angles formed by three connected atoms.

Torsion angles: The dihedral angles that describe the conformation of the molecule, such as the orientation of the methoxy and methyl groups relative to the aromatic ring.

Although a specific crystal structure for this compound is not available in open-access databases, analysis of related structures like N,2,4,6-Tetramethylanilinium trifluoromethanesulfonate (B1224126) demonstrates how this technique reveals detailed conformational information. iucr.org

Analysis of Crystal Packing and Intermolecular Interactions (e.g., hydrogen bonding, π-π stacking)

Beyond the structure of a single molecule, X-ray diffraction reveals how molecules are arranged in the crystal lattice, a phenomenon known as crystal packing. This packing is dictated by a variety of non-covalent intermolecular interactions. For this compound, the primary interactions expected to stabilize the crystal structure include:

Hydrogen Bonding: The amine (-NH₂) group can act as a hydrogen bond donor, forming N-H···N, N-H···O, or N-H···F bonds with neighboring molecules. These interactions are often a dominant force in the crystal packing of anilines.

π-π Stacking: The electron-rich aromatic rings can stack on top of each other, leading to attractive π-π interactions that contribute to the cohesive energy of the crystal.

C-H···π Interactions: Hydrogen atoms from methyl or aromatic groups can interact with the π-system of an adjacent ring. acs.org

Dipole-Dipole Interactions: The polar C-F and C-O bonds create molecular dipoles that will interact to stabilize the lattice.

Understanding these interactions is crucial as they influence the material's physical properties, such as melting point and solubility.

Hirshfeld Surface Analysis for Supramolecular Assembly Elucidation

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify the intermolecular interactions within a crystal structure. researchgate.netresearchgate.net This analysis is performed based on the data obtained from X-ray diffraction. The Hirshfeld surface of a molecule is generated by partitioning the crystal's electron density into molecular regions.

The surface can be mapped with various properties, such as dₙₒᵣₘ, which highlights intermolecular contacts shorter than the van der Waals radii, making hydrogen bonds and other close contacts clearly visible as red areas on the surface.

Table 2: List of Compound Names

| Compound Name |

|---|

| This compound |

| 4-chloro-2-methylaniline |

| 4-fluoroaniline |

| Aniline |

Computational Chemistry and Theoretical Investigations of 4 Fluoro 2 Methoxy 3 Methylaniline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering profound insights into molecular structures and properties that are often difficult or impossible to determine through experimental means alone. For a substituted aniline (B41778) like 4-fluoro-2-methoxy-3-methylaniline, these methods can elucidate the intricate interplay of its functional groups—the electron-donating amino and methoxy (B1213986) groups, the electron-withdrawing fluorine atom, and the methyl group—on its geometry and electronic behavior.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. It is favored for its balance of accuracy and computational efficiency. The core of DFT lies in calculating the electron density of a system to determine its energy and other properties.

Geometry Optimization: The first step in a typical DFT study is geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that define the spatial orientation of the amino, methoxy, methyl, and fluoro substituents on the benzene (B151609) ring. The resulting optimized geometry is crucial, as it forms the basis for all subsequent property calculations. Studies on similar substituted anilines have successfully used DFT methods, such as B3LYP with various basis sets (e.g., 6-311++G(d,p)), to obtain reliable structural parameters.

Electronic Properties: Once the geometry is optimized, DFT is used to calculate a range of electronic properties. These include the total energy, dipole moment, and the distribution of electronic charges on each atom (e.g., through Mulliken or Natural Bond Orbital analysis). These properties are dictated by the combined electronic effects of the substituents. The methoxy and amino groups are expected to be electron-donating, increasing electron density in the aromatic ring, while the fluorine atom exerts a strong electron-withdrawing inductive effect. The methyl group has a weaker electron-donating effect. DFT calculations can precisely quantify these influences, which are critical for understanding the molecule's reactivity and intermolecular interactions.

A hypothetical data table for the optimized geometry of this compound would resemble the following, with values derived from DFT calculations.

Table 1: Illustrative Optimized Geometrical Parameters (Bond Lengths and Angles) (Note: These are representative parameters for illustrative purposes and not actual calculated values for this compound.)

| Parameter | Bond/Angle | Theoretical Value (B3LYP/6-311++G(d,p)) |

|---|---|---|

| Bond Lengths | C-N | 1.40 Å |

| C-F | 1.36 Å | |

| C-O (methoxy) | 1.37 Å | |

| C-C (aromatic) | 1.39 - 1.41 Å | |

| Bond Angles | C-C-N | 121° |

| C-C-F | 119° | |

| C-C-O | 118° | |

| C-O-C (methoxy) | 117° |

HOMO-LUMO Energy Gap: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). The energy of the HOMO relates to a molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. A small energy gap suggests that the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the electron-donating and withdrawing groups would significantly influence the energies of these orbitals. DFT calculations are the standard method for determining these values.

Molecular Electrostatic Potential (MEP) Mapping: A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other species. The MEP map uses a color scale to indicate different potential values: red typically shows regions of negative potential (rich in electrons), which are prone to electrophilic attack, while blue indicates areas of positive potential (electron-poor), which are susceptible to nucleophilic attack. Green and yellow represent regions of near-zero or intermediate potential. For this compound, an MEP map would likely show negative potential around the electronegative fluorine and oxygen atoms and the π-system of the ring, while the hydrogen atoms of the amino group would exhibit positive potential. This analysis helps identify sites for hydrogen bonding and other non-covalent interactions.

Table 2: Illustrative Frontier Orbital Energies and Related Properties (Note: These are representative parameters for illustrative purposes and not actual calculated values for this compound.)

| Parameter | Description | Typical Theoretical Value |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.8 eV |

| ΔE (HOMO-LUMO Gap) | Energy difference (ELUMO - EHOMO) | 4.7 eV |

| Ionization Potential (I) | Approximated as -EHOMO | 5.5 eV |

| Electron Affinity (A) | Approximated as -ELUMO | 0.8 eV |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry provides powerful tools for predicting spectroscopic data, which can aid in the interpretation of experimental spectra and confirm molecular structures.

NMR Chemical Shifts: Theoretical calculations, particularly using DFT methods like GIAO (Gauge-Including Atomic Orbital), can predict the nuclear magnetic resonance (NMR) chemical shifts (δ) for ¹H, ¹³C, and ¹⁹F nuclei. The accuracy of these predictions allows for reliable assignment of experimental NMR signals. For this compound, calculations would predict the chemical shifts for each unique hydrogen, carbon, and the fluorine atom, taking into account the shielding and deshielding effects of the various functional groups. Comparing these theoretical shifts with experimental data serves as a stringent test of the computed molecular structure.

Vibrational Frequencies: The vibrational frequencies corresponding to the normal modes of a molecule can be calculated using DFT. These theoretical frequencies correspond to the peaks observed in infrared (IR) and Raman spectra. Although raw calculated frequencies are often systematically higher than experimental values due to the harmonic approximation, they can be brought into excellent agreement with experiment by applying a scaling factor. The analysis of these frequencies allows for the assignment of specific vibrational modes, such as N-H stretching of the amino group, C-F stretching, C-O stretching of the methoxy group, and various aromatic ring vibrations. This detailed assignment provides a deeper understanding of the molecule's structural dynamics.

Theoretical Studies on Reaction Pathways and Mechanisms

DFT calculations are instrumental in exploring the potential energy surfaces of chemical reactions, allowing for the study of reaction mechanisms, transition states, and activation energies. For this compound, several types of reactions could be investigated theoretically.

One key area is electrophilic aromatic substitution. The positions on the aromatic ring most susceptible to attack by an electrophile could be predicted by examining the calculated atomic charges and the lobes of the HOMO. Another area is the study of the molecule's basicity by modeling its protonation. Theoretical calculations can determine whether the nitrogen atom of the amino group or another site is the most favorable for protonation by comparing the energies of the possible protonated structures. Furthermore, the mechanisms of oxidation or N-dealkylation reactions, which are common for anilines, can be elucidated by mapping the entire reaction coordinate from reactants to products through the transition state.

Molecular Modeling for Conformation and Stereochemistry

Molecular modeling encompasses a range of computational techniques used to study the three-dimensional structure and conformational flexibility of molecules. For a molecule like this compound, which has rotatable bonds associated with the methoxy and methyl groups, conformational analysis is important.

By systematically rotating these bonds and calculating the energy of each resulting conformation, a potential energy surface can be generated. This allows for the identification of the lowest-energy conformers (the most stable shapes of the molecule) and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its properties and interactions with other molecules, such as in biological systems or within a crystal lattice. While this compound is achiral, these modeling techniques are foundational for studying the stereochemistry of more complex chiral derivatives.

Research Applications and Strategic Importance of 4 Fluoro 2 Methoxy 3 Methylaniline

Role as a Key Intermediate in Organic Synthesis

4-Fluoro-2-methoxy-3-methylaniline is primarily utilized as a key intermediate in multi-step organic synthesis. The reactivity of the aniline's amino group, combined with the electronic effects of the fluorine, methoxy (B1213986), and methyl substituents, allows for its versatile use in constructing more complex molecules. Closely related aniline (B41778) derivatives are widely employed as building blocks for a range of chemicals, including pharmaceuticals, agrochemicals, and dyes. chemblink.comlookchem.com The presence of both electron-donating (methoxy, methyl) and electron-withdrawing (fluoro) groups influences the reactivity and regioselectivity of subsequent chemical transformations.

The strategic importance of substituted anilines like this compound is most prominent in medicinal chemistry and pharmaceutical development. While specific drugs derived directly from this exact isomer are not widely documented in public literature, its structural motifs are present in critical pharmaceutical compounds. For instance, the closely related isomer, 4-fluoro-2-methoxy-5-nitroaniline (B580436), serves as a key starting material in the synthesis of Osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used to treat non-small-cell lung cancer. acs.orggoogle.comgoogle.com Another related compound, N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine, is a reagent used to prepare dihydropyrroloquinoline derivatives that exhibit anticancer activity. chemicalbook.com

The utility of this substitution pattern highlights the value of the this compound scaffold. The fluorine atom can enhance metabolic stability and binding affinity, while the methoxy group can influence solubility and electronic properties, making this class of compounds highly valuable for creating new pharmaceutical scaffolds and chemical probes for biological investigation. chemblink.com

Table 1: Examples of Related Aniline Intermediates in Pharmaceutical Synthesis

| Compound Name | Application/Significance | Reference(s) |

| 4-Fluoro-2-methoxy-5-nitroaniline | Key building block in the synthesis of the anticancer drug Osimertinib. | acs.orggoogle.compharmaffiliates.com |

| 4-Bromo-3-fluoro-2-methylaniline (B2806307) | Serves as a building block for developing biologically active molecules with potential antibacterial, antiviral, and anticancer properties. | chemblink.com |

| 4-Fluoro-2-methylaniline | Used as an intermediate in the synthesis of pharmaceuticals, enabling incorporation into complex molecular structures. | lookchem.com |

| N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine | Reagent for the synthesis of anticancer agents targeting EGFR. | chemicalbook.com |

The aniline functional group is a cornerstone in the synthesis of a vast array of heterocyclic compounds, which are core structures in many biologically active molecules. This compound can serve as a versatile precursor for such architectures. The primary amine group is a nucleophile that can participate in cyclization reactions to form rings.

For example, anilines are common starting materials in classic reactions like the Skraup synthesis to produce quinolines, a privileged scaffold in medicinal chemistry. researchgate.net Fluorinated quinolines, in particular, have been investigated for antibacterial, antineoplastic, and antiviral activities. researchgate.net Furthermore, derivatives of the related 4-Fluoro-2-methylaniline have been used to synthesize complex benzofuran (B130515) compounds, demonstrating the utility of this class of reagents in creating diverse heterocyclic systems. lookchem.comsigmaaldrich.comchemicalbook.com The specific substitution pattern of this compound can be leveraged to direct these cyclization reactions and to fine-tune the properties of the resulting heterocyclic products.

In the expanding field of targeted protein degradation, small molecules are designed to eliminate disease-causing proteins. These molecules, such as Proteolysis-Targeting Chimeras (PROTACs), are often complex and modular. Substituted anilines are valuable building blocks in the construction of these degraders. The closely related compound, 4-Fluoro-2-methoxy-N-methylaniline, is categorized as a protein degrader building block. calpaclab.com This suggests that the this compound scaffold is also suitable for this purpose. The aniline moiety can be functionalized to act as a linker or part of a ligand that binds to a target protein or an E3 ligase, making it a strategic component in the modular synthesis of next-generation therapeutics.

Applications in Materials Science and Advanced Functional Molecules

The unique electronic properties derived from the combination of substituents on the this compound ring suggest its potential utility in materials science. Halogenated aniline derivatives are explored as precursors for advanced functional materials. chemblink.com For example, 4-bromo-3-fluoro-2-methylaniline has been identified as a potential precursor for synthesizing materials like conductive polymers and liquid crystals. chemblink.com The fluorine atom is known to enhance thermal stability and performance in electronic applications. chemblink.com

Similarly, this compound could be polymerized or incorporated into larger molecular systems to create materials with tailored optical, electrical, or magnetic properties for use in optoelectronic devices, sensors, or as specialty chemicals. chemblink.comlookchem.com

Utilization in Analytical Method Development and Reference Standard Preparation

In any chemical synthesis, particularly for pharmaceutical manufacturing, the development of robust analytical methods is crucial for quality control. These methods are used to monitor reaction progress, quantify product purity, and detect impurities. As a key intermediate, this compound would be essential as a reference standard for these purposes.

Chemical suppliers often provide compounds like substituted anilines as analytical standards or certified reference materials. sigmaaldrich.com In the context of producing a drug where this compound is an intermediate, a highly purified sample of the compound would be required to:

Develop and validate analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Identify and quantify the amount of unreacted starting material in the final Active Pharmaceutical Ingredient (API).

Serve as a benchmark for identifying related impurities that may arise during synthesis.

The availability of this compound as a well-characterized standard is therefore indispensable for regulatory compliance and ensuring the safety and efficacy of the final product. pharmaffiliates.com

Future Research Directions and Perspectives for 4 Fluoro 2 Methoxy 3 Methylaniline

Development of Novel and Sustainable Synthetic Routes and Methodologies

The future synthesis of 4-Fluoro-2-methoxy-3-methylaniline should pivot from traditional, often inefficient, multi-step procedures towards more elegant and sustainable strategies. Current methods for producing highly substituted anilines can be resource-intensive and generate significant waste. Future research should focus on atom-economical and environmentally benign approaches.

Key research avenues include:

Catalytic Multi-Component Reactions: Gold-catalyzed domino reactions have been developed for the modular synthesis of various substituted anilines from simple alkynes and other components. rsc.org Investigating similar one-pot, multi-component strategies could provide a rapid and convergent route to the target molecule.

C-H Activation/Functionalization: Directing group-assisted or transition-metal-catalyzed C-H activation offers a powerful method for building molecular complexity from simpler aromatic precursors. Research into the sequential C-H functionalization of a simpler aniline (B41778) or anisole (B1667542) derivative would be a highly efficient approach.

Green Catalytic Systems: The development of methods using environmentally friendly oxidants and catalysts is crucial. For instance, base-catalyzed selective oxidation of anilines using hydrogen peroxide presents a green alternative to traditional metal-based oxidants. semanticscholar.org

Bio-based Feedstocks: Exploring the use of renewable resources is a key aspect of sustainable chemistry. Lignin, a complex polymer rich in methoxy (B1213986) groups, has been successfully used as a methylating agent for anilines in the presence of a LiI/ionic liquid catalytic system. rsc.org Adapting such methodologies for the methylation step in a synthetic sequence to this compound could significantly improve the sustainability of its production.

| Proposed Methodology | Key Advantages | Relevant Research Area |

|---|---|---|

| Gold-Catalyzed Domino Reaction | High atom economy, modularity, one-pot synthesis | Catalysis, Organic Synthesis rsc.org |

| Synthesis from Cyclohexanones | Uses readily available starting materials, novel pathway | Catalysis, Organic Synthesis acs.org |

| Base-Catalyzed Oxidation | Metal-free, uses green oxidant (H₂O₂) | Green Chemistry, Catalysis semanticscholar.org |

| Lignin as Methyl Source | Utilizes renewable feedstock, sustainable | Green Chemistry, Biomass Valorization rsc.org |

Exploration of Undiscovered Reactivity Profiles and Catalytic Transformations

The specific electronic nature of this compound, influenced by the interplay of the electron-donating methoxy and methyl groups and the electron-withdrawing fluorine atom, suggests a unique and unexplored reactivity profile. Future work should systematically investigate its behavior in a range of chemical transformations.

Potential areas for exploration include:

Regioselective C-H Functionalization: The two remaining hydrogens on the aromatic ring are in distinct chemical environments. Research should focus on developing catalytic systems that can selectively functionalize one position over the other, providing access to a new family of tetra-substituted aniline derivatives. Copper-catalyzed ortho C-H azidation of anilines has been shown to produce valuable azido-substituted anilines under mild conditions, a technique that could be explored with this substrate. sioc-journal.cn

Novel Rearrangement Reactions: Copper-catalyzed rsc.orgacs.org-methoxy rearrangement of N-methoxyanilines has been used to synthesize meta-substituted anilines, a transformation that avoids harsh oxidation conditions. acs.org Investigating analogous rearrangements could unlock novel synthetic pathways.

Oxidative Coupling and Transformations: The selective oxidation of anilines can lead to valuable products like azoxybenzenes or nitrobenzenes, with selectivity often controlled by the choice of base. semanticscholar.org Studying the oxidation of this compound could yield novel dimeric structures or other functionalized products with interesting material or biological properties.

Integration with Machine Learning and Artificial Intelligence for Synthetic Route Design

The "Make" phase of the design-make-test-analyze cycle in chemical research is often the rate-determining step. nih.gov Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize this area by accelerating synthetic route design.

Future research should incorporate:

AI-Powered Retrosynthesis: Computer-aided synthesis planning (CASP) tools can propose novel synthetic routes by analyzing vast databases of chemical reactions. chemrxiv.org Applying AI tools like AiZynthFinder to a target like this compound could uncover non-intuitive, efficient, and cost-effective pathways starting from readily available materials, as has been demonstrated for complex molecules in pharmaceutical research. nih.gov

Predictive Reaction Modeling: ML models can be trained to predict the outcome of reactions, including yield and potential byproducts, under various conditions. This can significantly reduce the experimental burden required for reaction optimization.

Knowledge Integration: Hybrid CASP applications can integrate specific retrosynthesis knowledge as adjustable parameters, allowing chemists to guide the AI's search based on strategic goals, such as avoiding certain protecting groups or prioritizing commercially available starting materials. chemrxiv.org

Advanced In Situ Spectroscopic Studies for Reaction Monitoring

To fully optimize and control the synthesis of this compound, a deep understanding of reaction kinetics, intermediates, and byproduct formation is essential. Advanced process analytical technologies (PAT) provide the tools for this deep understanding.

Future research directions should include:

Real-Time Reaction Analysis: The implementation of in situ spectroscopic tools such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and UV/Vis spectroscopy allows for the continuous monitoring of chemical reactions as they occur. researchgate.net This provides a wealth of data on the concentration of reactants, intermediates, and products over time.

Kinetic and Mechanistic Insights: The data-rich environment created by in situ monitoring enables the development of detailed kinetic models. This can reveal the reaction mechanism, identify rate-limiting steps, and quantify the impact of variables like temperature and catalyst concentration.

Advanced Data Analysis: The large datasets generated by these techniques can be analyzed using advanced models, including deep learning and partial least squares regression, to accurately quantify multiple components in complex reaction mixtures in real-time. researchgate.net

Expanding its Utility in Flow Chemistry and Automated Synthesis

Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. This is particularly true for potentially hazardous reactions like nitrations, which are common in aniline chemistry. acs.orgresearchgate.net

The synthesis of this compound would benefit greatly from:

Development of Continuous Flow Processes: Research on the related compound 4-fluoro-2-methoxyaniline (B49241) has demonstrated a successful, scalable telescoped continuous flow procedure for acetylation and nitration, key steps in the synthesis of the drug osimertinib. acs.orgresearchgate.net Similar strategies should be developed for the synthesis of this compound.

Improved Safety and Scalability: By confining reactions to the small volume of a microreactor, the risks associated with thermal runaways and explosive intermediates are drastically reduced. This allows for the use of reaction conditions that would be unsafe in large-scale batch reactors. researchgate.net

Telescoped and Automated Synthesis: Flow chemistry enables the "telescoping" of multiple synthetic steps without intermediate workup and purification. An automated flow platform, integrated with real-time monitoring (as described in 7.4), could allow for the on-demand synthesis of the target compound with high purity and consistency. The process for a related nitration was successfully scaled from a laboratory throughput of 25 mmol/h to a pilot scale of 2 mol/h. researchgate.net

| Parameter | Condition 1 | Condition 2 | Condition 3 (Optimized) |

|---|---|---|---|

| Nitrating Agent | Aqueous HNO₃ (15 M) | Fuming HNO₃ (99%) | Fuming HNO₃ (99%) |

| Equivalents of HNO₃ | 30 | 1.0 | 15 |

| Temperature | 80 °C | 25 °C | 80 °C |

| Residence Time | 15 min (batch microwave) | N/A | 7 min |

| Observed Outcome | 94% yield, <6% regioisomer | Decomposition, multiple side products | 96% conversion, 95% selectivity |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Fluoro-2-methoxy-3-methylaniline, and how can reaction conditions be optimized for yield?

- Methodological Answer : A common approach involves sequential functionalization of aniline derivatives. For example, introducing the methoxy group via nucleophilic substitution on a fluorinated precursor, followed by methyl group installation. Reaction optimization may include temperature control (e.g., 90–100°C for methoxy substitution) and catalyst selection (e.g., Pd/C for hydrogenation steps). Nitro reduction (using SnCl₂/HCl or catalytic hydrogenation) is critical for amine formation, requiring inert atmospheres to prevent oxidation .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, aromatic protons influenced by fluorine and methyl groups).

- HPLC/GC-MS : Quantifies purity (>97% threshold for research-grade material) and detects trace impurities .

- Melting Point Analysis : Consistent with literature values (e.g., analogs like 4-Fluoro-2-methylaniline melt at 90–92°C under reduced pressure) .

- Refractive Index (RI) : Used for liquid-phase identification (RI ~1.537 for related anilines) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation (P261, P271) .

- PPE : Wear nitrile gloves, lab coats, and safety goggles (P280) .

- First Aid : For skin contact, rinse with water for 15 minutes; if ingested, seek medical attention immediately (P264, P301+P310) .

Advanced Research Questions

Q. How does the substitution pattern (fluoro, methoxy, methyl) in this compound influence its electronic properties and reactivity in subsequent reactions?

- Methodological Answer :

- Electron-Withdrawing Effects : The fluorine atom at position 4 deactivates the ring, directing electrophilic substitution to the ortho/para positions relative to the methoxy group.

- Steric Effects : The methyl group at position 3 may hinder reactions at adjacent sites, requiring steric-tolerant catalysts (e.g., bulky ligands in cross-coupling) .

- Reactivity Studies : DFT calculations or Hammett parameters can quantify substituent effects on reaction rates .

Q. What strategies can mitigate competing side-reactions during the methoxy group introduction in the synthesis of this compound?

- Methodological Answer :

- Protecting Groups : Temporarily block reactive sites (e.g., acetylation of the amine) before methoxy installation .

- Selective Reagents : Use methylating agents like dimethyl sulfate under controlled pH to avoid over-alkylation.

- Kinetic Control : Lower reaction temperatures (e.g., 0–5°C) to favor mono-substitution .

Q. How can discrepancies in reported physical properties (e.g., melting point, solubility) of this compound derivatives be systematically investigated?

- Methodological Answer :

- Recrystallization : Purify samples using solvents like ethanol/water mixtures to isolate polymorphs.

- Differential Scanning Calorimetry (DSC) : Resolve melting point variations caused by impurities or crystal packing .

- Solubility Studies : Use Hansen solubility parameters to correlate substituent effects with solubility trends in polar/non-polar solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.